Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate
CAS No.: 1133115-46-4
Cat. No.: VC2812441
Molecular Formula: C12H12N2O3S
Molecular Weight: 264.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1133115-46-4 |
|---|---|
| Molecular Formula | C12H12N2O3S |
| Molecular Weight | 264.3 g/mol |
| IUPAC Name | methyl 2-amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C12H12N2O3S/c1-16-8-5-3-4-7(6-8)9-10(11(15)17-2)18-12(13)14-9/h3-6H,1-2H3,(H2,13,14) |
| Standard InChI Key | BTNXPTWWAWUDRY-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=C(SC(=N2)N)C(=O)OC |
| Canonical SMILES | COC1=CC=CC(=C1)C2=C(SC(=N2)N)C(=O)OC |
Introduction
Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate is a synthetic organic compound with a molecular formula of C12H12N2O3S and a molecular weight of 264.3 g/mol . It belongs to the class of thiazoles, which are known for their diverse biological activities and applications in pharmaceuticals and chemical synthesis. This compound is specifically used as a building block in protein degrader synthesis, highlighting its importance in biochemical research .
Synthesis and Applications
While specific synthesis details for Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate are not widely documented, thiazole compounds generally can be synthesized through various methods, including condensation reactions involving thioamides and α-halocarbonyl compounds . This compound is primarily used in research settings for the development of protein degraders, which are molecules designed to target and degrade specific proteins, often for therapeutic purposes .
Biological Activities of Thiazole Derivatives
Thiazole derivatives have shown a range of biological activities, including anticonvulsant, anticancer, antibacterial, and anti-inflammatory properties. For example, some thiazole-integrated compounds have demonstrated significant anticonvulsant activity, attributed to specific substituents like methoxyphenyl groups . Similarly, thiazole-based compounds have been explored for their anticancer potential, with certain derivatives showing promising activity against various cancer cell lines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume